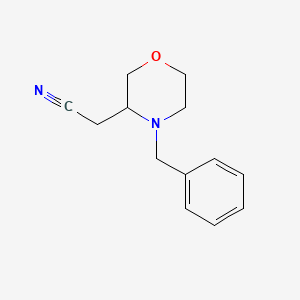

2-(4-Benzylmorpholin-3-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-benzylmorpholin-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c14-7-6-13-11-16-9-8-15(13)10-12-4-2-1-3-5-12/h1-5,13H,6,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWNIQPSJZCVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674229 | |

| Record name | (4-Benzylmorpholin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170701-93-6 | |

| Record name | (4-Benzylmorpholin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Enzymatic Approaches to 2 4 Benzylmorpholin 3 Yl Acetonitrile and Its Analogues

Established Synthetic Routes to the Morpholine (B109124) Core

The construction of the morpholine ring is a critical first step in the synthesis of 2-(4-Benzylmorpholin-3-yl)acetonitrile (B573478). Various strategies have been developed, often starting from readily available amino alcohols. bohrium.comchemrxiv.org

Cyclization Reactions for Morpholine Ring Formation

The formation of the morpholine heterocycle can be achieved through several cyclization strategies. A common approach involves the annulation of 1,2-amino alcohols. chemrxiv.org One classical method is the reaction of an N-substituted amino alcohol with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis-type cyclization. researchgate.netresearchgate.net

Another powerful strategy is the palladium-catalyzed intramolecular carboamination of unsaturated amino alcohols. This method allows for the concise and stereocontrolled synthesis of substituted morpholines from enantiomerically pure amino alcohol precursors. nih.gov The key step involves the Pd-catalyzed coupling of a substituted ethanolamine derivative with an aryl or alkenyl halide, generating the morpholine products as single stereoisomers. nih.gov The mechanism is believed to proceed via a syn-aminopalladation of a key palladium(aryl)(amido) intermediate. nih.gov

More recent methods include cascade reactions for morpholine ring formation. For instance, the reaction of a 2-tosyl-1,2-oxazetidine with α-formyl carboxylates, promoted by a base like potassium carbonate, can deliver substituted morpholine hemiaminals through a sequence of ring-opening and spontaneous ring-closure. acs.orgnih.gov

A summary of representative cyclization conditions is presented below.

| Method | Reagents and Conditions | Yield | Reference |

| Chloroacetylation/Cyclization | 1. Chloroacetyl chloride, NaOH, H₂O, DCM; 2. aq. KOH, IPA | 90% | researchgate.netresearchgate.net |

| Mitsunobu Reaction | DEAD, Ph₃P, Toluene | 92% | researchgate.net |

| Pd-Catalyzed Carboamination | Pd(OAc)₂, P(2-furyl)₃, NaOtBu, Toluene | Moderate to Good | nih.gov |

| Oxazetidine Ring Opening | α-Formyl Ester, K₂CO₃, 1,4-Dioxane, RT | ~72% | acs.orgnih.gov |

DCM: Dichloromethane, IPA: Isopropyl alcohol, DEAD: Diethyl azodicarboxylate, Ph₃P: Triphenylphosphine, RT: Room Temperature.

Introduction of the Benzyl (B1604629) Substituent

The N-benzyl group is a key feature of the target molecule. It is typically introduced via N-alkylation of a pre-formed morpholine or a suitable precursor amine. The Williamson reaction, a classical method for forming ethers, can be adapted for N-alkylation. nih.gov This typically involves reacting the secondary amine of the morpholine ring with a benzyl halide, such as benzyl bromide, in the presence of a base and a suitable solvent like DMF. nih.gov

Alternatively, the "borrowing hydrogen" methodology offers a sustainable route for N-alkylation of amines with alcohols. researchgate.net This process, often catalyzed by transition metals, allows for the direct use of benzyl alcohol to install the benzyl group, with water being the only byproduct. Another common strategy is reductive amination, where an amine is reacted with benzaldehyde to form an imine, which is subsequently reduced in situ to the N-benzyl amine. chemrxiv.org

Protecting group strategies are also relevant. For instance, a benzyl group can be used as a persistent protecting group for the nitrogen atom during a multi-step synthesis, which can be cleaved later via hydrogenolysis if needed. nih.govnih.gov

Strategies for Acetonitrile (B52724) Moiety Integration

The introduction of the acetonitrile group (-CH₂CN) at the C-3 position of the N-benzylmorpholine core is a crucial carbon-carbon bond-forming step.

C-Alkylation and Related Carbon-Carbon Bond Forming Reactions

Direct C-alkylation of a suitable morpholine derivative is a primary strategy for installing the acetonitrile side chain. This would typically involve generating a nucleophile (enolate or equivalent) at the C-3 position of a morpholin-3-one precursor, followed by reaction with a haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile). Subsequent reduction of the ketone at C-3 would yield the desired product. The synthesis of C-functionalized morpholines has been achieved through various metal-catalyzed reactions and multi-step transformations. researchgate.net

Cyanomethylation Techniques

Cyanomethylation refers to the introduction of a cyanomethyl (-CH₂CN) group. encyclopedia.pub This can be achieved using acetonitrile as the cyanomethyl source. Metal-catalyzed cyanomethylation reactions have been developed using catalysts based on copper, iron, or nickel. encyclopedia.pubmdpi.com For example, a copper-catalyzed reaction can activate acetonitrile to react with imines. encyclopedia.pub In the context of the target molecule, a strategy could involve the cyanomethylation of an enamine or iminium ion intermediate derived from the N-benzylmorpholine core.

Radical-mediated approaches also exist, where a cyanomethyl radical is generated from acetonitrile, typically using an oxidant like tert-butyl peroxybenzoate (TBPB). encyclopedia.pub This radical can then add to a suitable acceptor, such as an alkene or an electron-deficient system, to form the C-CH₂CN bond.

Stereoselective Synthesis of Enantiomeric Forms of this compound

Achieving enantiomeric purity is critical for many pharmaceutical applications. The synthesis of specific enantiomers of this compound can be approached by several methods.

One major strategy involves building the stereocenter after the formation of the heterocyclic ring. nih.gov Transition-metal-catalyzed asymmetric hydrogenation is a powerful method for this purpose. rsc.org For example, an unsaturated dehydromorpholine precursor can be hydrogenated using a chiral bisphosphine-rhodium catalyst to yield 2-substituted chiral morpholines with high enantioselectivity (up to 99% ee). nih.govrsc.orgrsc.org

Another approach is to establish the desired stereochemistry before cyclization. bohrium.com This is often achieved by starting with enantiopure building blocks from the "chiral pool," such as optically pure amino alcohols. nih.govunimi.it The stereochemistry of the starting material is then carried through the synthetic sequence to the final product. For instance, a four-step synthesis of cis-3,5-disubstituted morpholines begins with enantiomerically pure amino alcohols, ensuring the stereochemistry is controlled from the outset. nih.gov

A comparison of stereoselective strategies is provided in the table below.

| Strategy | Method | Key Features | Achieved Enantioselectivity | Reference |

| Post-Cyclization Modification | Asymmetric Hydrogenation | Use of chiral bisphosphine-rhodium catalyst on dehydromorpholine substrate | Up to 99% ee | nih.govrsc.org |

| Chiral Pool Synthesis | Cyclization of Enantiopure Precursors | Starts with optically pure amino alcohols | Stereochemistry is inherited from starting material | bohrium.comnih.gov |

| Organocatalysis | Enantioselective Chlorination/Cyclization | Multi-step sequence involving organocatalytic α-chlorination of an aldehyde | 80-98% ee | nih.gov |

Chiral Auxiliary Approaches

The use of chiral auxiliaries is a foundational strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. These auxiliaries, often derived from naturally occurring chiral molecules like amino acids or terpenes, are temporarily incorporated into a substrate to direct the formation of a new stereocenter. nih.gov After the desired stereoselective transformation, the auxiliary is removed to yield the enantiomerically enriched product.

In the context of this compound, a chiral auxiliary could be employed to establish the stereocenter at the C-3 position of the morpholine ring. For instance, N-acyl derivatives of Evans' oxazolidinones are widely used to direct asymmetric alkylations. nih.gov A hypothetical approach could involve attaching a chiral oxazolidinone to a precursor molecule, followed by a diastereoselective cyclization or the introduction of the acetonitrile side chain. Another strategy involves using auxiliaries like N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one, which has been shown to be effective in asymmetric aldol condensations, a key C-C bond-forming reaction. scielo.org.mx The facial selectivity in these reactions is dictated by the sterically demanding auxiliary, which blocks one face of the enolate, leading to the preferential formation of one diastereomer.

Key Features of Chiral Auxiliary Methods:

High Diastereoselectivity: Well-designed auxiliaries can provide excellent stereochemical control.

Reliability: These methods are often robust and predictable.

Asymmetric Catalysis in Morpholine Acetonitrile Synthesis

Asymmetric catalysis offers a more efficient alternative to stoichiometric chiral auxiliaries, employing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. acs.orgmdpi.com This approach is highly sought after for its atom economy and potential for industrial scalability.

For the synthesis of chiral 3-substituted morpholines, several catalytic asymmetric methods have been developed. One powerful strategy is a tandem one-pot reaction involving hydroamination followed by asymmetric transfer hydrogenation. nih.gov Starting from an appropriate ether-containing aminoalkyne, a titanium catalyst can facilitate the initial cyclization to form a cyclic imine. This intermediate is then reduced in situ using a chiral ruthenium catalyst, such as the Noyori-Ikariya catalyst RuCl(S,S)-Ts-DPEN, to afford the chiral morpholine with high enantiomeric excess (>95% ee). nih.gov Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst's chiral ligand are crucial for achieving high stereoselectivity. nih.gov

Another potent method is the asymmetric hydrogenation of unsaturated morpholine precursors using rhodium catalysts bearing chiral bisphosphine ligands. This approach has proven effective for synthesizing 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). rsc.org Adapting such catalytic systems to precursors of this compound represents a promising route to the target compound.

| Methodology | Catalyst System | Substrate Type | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Tandem Hydroamination/Asymmetric Transfer Hydrogenation | Ti catalyst followed by RuCl(S,S)-Ts-DPEN | Ether-containing aminoalkynes | >95% | nih.gov |

| Asymmetric Hydrogenation | Bisphosphine-Rhodium catalyst | Unsaturated Morpholines | Up to 99% | rsc.org |

Chemo-Enzymatic Resolution and Derivatization

Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of biocatalysts. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of enantiopure pharmaceuticals. nih.govrsc.org

A primary chemo-enzymatic strategy for obtaining chiral compounds like this compound is the kinetic resolution of a racemic mixture. In this process, an enzyme selectively modifies one enantiomer faster than the other. For example, lipases are commonly used for the resolution of racemic alcohols or amines via enantioselective acylation or hydrolysis. nih.gov A racemic precursor of the target morpholine could be resolved using a lipase and an acyl donor, resulting in the separation of an acylated enantiomer from the unreacted enantiomer. researchgate.net

Alternatively, asymmetric reduction of a prochiral ketone precursor using a ketoreductase (KRED) enzyme can directly generate the desired chiral alcohol intermediate with high enantiomeric excess. researchgate.net These enzymes use cofactors like NADPH to deliver a hydride stereoselectively. This approach avoids the 50% theoretical yield limit of kinetic resolutions and is a powerful tool for establishing key stereocenters. researchgate.net These enzymatic methods are valuable for producing optically active building blocks that can then be converted to the final target molecule through subsequent chemical steps. patsnap.com

Microwave-Assisted and Green Chemistry Methodologies in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. ajgreenchem.com Microwave-assisted synthesis has emerged as a key technology in this area, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. nih.gov

Green Chemistry Approaches: Traditional morpholine syntheses can be inefficient and generate significant waste. nih.govchemrxiv.org A modern, greener approach involves the conversion of 1,2-amino alcohols to morpholines using ethylene sulfate and a base like potassium tert-butoxide (tBuOK). nih.govchemrxiv.orgchemrxiv.org This two-step, redox-neutral protocol is high-yielding and avoids the use of hazardous reagents like chloroacetyl chloride and metal hydride reducing agents. chemrxiv.org This methodology has broad applicability for a variety of substituted morpholines and offers significant environmental and safety benefits. nih.govchemrxiv.org

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can significantly accelerate reaction rates. asianpubs.org This technique has been successfully applied to the synthesis of numerous nitrogen- and oxygen-containing heterocycles. nih.govsemanticscholar.org Steps in the synthesis of this compound, such as N-alkylation, cyclization, or the introduction of the acetonitrile group, could potentially be optimized using microwave heating. The benefits include not only speed but also the potential for solvent-free reactions, further enhancing the green credentials of the synthesis. asianpubs.orgresearchgate.net

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Key Advantage | Reference |

|---|---|---|---|---|

| Synthesis of Benzimidazoles | Several hours | Minutes | Improved yields, reduced time | nih.gov |

| Knoevenagel Condensation | Hours | 8-90 minutes | Shorter reaction times, good yields | researchgate.net |

| Multicomponent reactions (THPQs) | Not specified | 3 minutes | Rapid, high yield, easy purification | semanticscholar.org |

Synthetic Transformations of this compound for Diversification

The acetonitrile group in this compound is a versatile functional handle that allows for a wide range of synthetic transformations, enabling the creation of a diverse library of analogues for structure-activity relationship (SAR) studies. The ability to modify this group is crucial for fine-tuning the pharmacological properties of the parent molecule.

Key transformations of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (4-benzylmorpholin-3-yl)acetic acid. This introduces a key acidic functional group often important for biological interactions.

Reduction: The nitrile can be reduced to a primary amine, 2-(4-benzylmorpholin-3-yl)ethanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation converts a non-basic group into a basic one, significantly altering the molecule's physicochemical properties.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after aqueous workup. This allows for the introduction of various alkyl or aryl groups, expanding the structural diversity.

Cycloaddition: The nitrile group can react with azides (e.g., sodium azide) to form a tetrazole ring. Tetrazoles are common bioisosteres for carboxylic acids in medicinal chemistry, often offering improved metabolic stability or cell permeability.

These transformations, which can be applied to create a variety of derivatives, highlight the utility of the acetonitrile moiety as a synthetic linchpin for generating novel compounds. mdpi.com

| Starting Functional Group | Reagent/Condition | Resulting Functional Group | Transformation Type |

|---|---|---|---|

| -CH₂CN (Nitrile) | H₃O⁺ or OH⁻, heat | -CH₂COOH (Carboxylic Acid) | Hydrolysis |

| -CH₂CN (Nitrile) | LiAlH₄ or H₂/Catalyst | -CH₂CH₂NH₂ (Primary Amine) | Reduction |

| -CH₂CN (Nitrile) | 1. R-MgBr; 2. H₃O⁺ | -CH₂C(=O)R (Ketone) | Addition |

| -CH₂CN (Nitrile) | NaN₃, NH₄Cl | -CH₂-(CN₄H) (Tetrazole) | Cycloaddition |

Structure Activity Relationship Sar and Molecular Design Principles for 2 4 Benzylmorpholin 3 Yl Acetonitrile Derivatives

Elucidation of Pharmacophoric Features within the 2-(4-Benzylmorpholin-3-yl)acetonitrile (B573478) Scaffold

A pharmacophore is an abstract representation of the steric and electronic features essential for a molecule to interact with a specific biological target and elicit a response. d-nb.infodovepress.com For the this compound scaffold, several key pharmacophoric features can be identified that are likely crucial for molecular recognition.

Hydrogen Bond Acceptors: The oxygen atom within the morpholine (B109124) ring and the nitrogen atom of the acetonitrile (B52724) group are potential hydrogen bond acceptors. These features can form crucial interactions with hydrogen bond donor residues (e.g., amino acid side chains like serine, threonine, or asparagine) in a target's binding site.

Hydrophobic Region: The benzyl (B1604629) group provides a significant nonpolar, aromatic surface. This region is likely to engage in hydrophobic interactions, such as van der Waals forces or π-π stacking, with nonpolar pockets in a biological target.

Basic/Hydrogen Bond Acceptor Nitrogen: The nitrogen atom of the morpholine ring is a tertiary amine, which can act as a hydrogen bond acceptor. Depending on the physiological pH and its pKa, this nitrogen could also be protonated, allowing it to form an ionic bond (a salt bridge) with an acidic residue (e.g., aspartic acid or glutamic acid) in the target.

Structural Framework: The stereochemistry at the C-3 position of the morpholine ring, where the acetonitrile group is attached, is critical. The specific (R) or (S) configuration will dictate the three-dimensional orientation of the substituents, which must be complementary to the topology of the target's binding site.

These features collectively create a distinct 3D arrangement of interaction points that a library of derivatives would seek to optimize for improved biological activity.

Impact of Morpholine Ring Substitutions on Molecular Recognition

The morpholine ring is a versatile pharmacophore in medicinal chemistry, and its substitution can significantly modulate both the potency and pharmacokinetic properties of a molecule. nih.govresearchgate.net Strategic substitutions on the morpholine ring of this compound could fine-tune its interaction with a biological target.

Research on other morpholine-containing compounds suggests that substitutions at various positions can have predictable effects. For instance, adding alkyl groups at the C-3 position has been shown to increase anticancer activity in certain contexts. e3s-conferences.org For the present scaffold, modifications at the available C-2, C-5, and C-6 positions could be explored.

Steric Influence: Introducing substituents on the morpholine ring can introduce steric bulk, which may either enhance binding by filling a specific sub-pocket or decrease activity by causing a steric clash with the target.

Conformational Rigidity: The morpholine ring typically exists in a chair conformation. Substitutions can influence the conformational equilibrium, potentially locking the molecule into a more biologically active conformation.

Introduction of New Functional Groups: Adding new functional groups (e.g., hydroxyl, amino, or carboxyl groups) can create new hydrogen bonding or ionic interaction points, potentially increasing binding affinity and specificity.

| Substitution Position | Potential Substituent | Hypothetical Impact on Molecular Recognition |

|---|---|---|

| C-2 | Methyl (-CH3) | Introduces steric bulk; may influence ring conformation and hydrophobic interactions. |

| C-5 | Fluorine (-F) | Minimal steric impact; can alter local electronics and form specific fluorine-protein interactions. |

| C-6 | Hydroxyl (-OH) | Introduces a hydrogen bond donor/acceptor, potentially increasing binding affinity and solubility. |

| C-2, C-6 | Dimethyl | Can provide conformational restriction and enhance metabolic stability. |

Role of the Benzyl Moiety in Structure-Activity Profiles

The N-benzyl group is a common feature in bioactive molecules, primarily serving as a hydrophobic anchor that can fit into aromatic or nonpolar binding pockets. wikipedia.orgorganic-chemistry.org In the this compound scaffold, this moiety is critical for establishing key binding interactions.

The structure-activity profile can be systematically explored by modifying the benzyl ring. Introducing substituents can modulate its electronic properties, size, and lipophilicity, which in turn affects binding affinity and other properties. nih.gov

Electronic Effects: Adding electron-donating groups (e.g., methoxy (B1213986), -OCH3) or electron-withdrawing groups (e.g., trifluoromethyl, -CF3; halogens, -F, -Cl) can alter the electron density of the aromatic ring. This can influence cation-π or π-π stacking interactions with the target.

| Position | Substituent | Potential Effect on Structure-Activity Profile |

|---|---|---|

| para (4-position) | Chloro (-Cl) | Increases lipophilicity; acts as a weak electron-withdrawing group. |

| meta (3-position) | Methoxy (-OCH3) | Electron-donating group; can serve as a hydrogen bond acceptor. |

| para (4-position) | Trifluoromethyl (-CF3) | Strong electron-withdrawing group; increases lipophilicity and can block metabolic oxidation. |

| ortho (2-position) | Methyl (-CH3) | Introduces steric hindrance, potentially forcing a change in the molecule's active conformation. |

Influence of the Acetonitrile Group on Ligand-Target Interactions

The acetonitrile group (-CH2CN) is a small, linear, and polar functional group that can play a significant role in ligand-target interactions. The nitrile moiety (C≡N) has a strong dipole moment and a nitrogen atom with a lone pair of electrons, making it an effective hydrogen bond acceptor. wikipedia.orgnih.gov

Its influence on binding affinity is multifaceted:

Directed Interactions: The linear geometry of the nitrile group allows it to act as a precise probe, fitting into narrow, specific channels or pockets within a binding site to form a key hydrogen bond.

Metabolic Stability: The nitrile group is generally metabolically stable and less prone to the enzymatic degradation that might affect other functional groups like esters or amides.

Replacing or modifying the acetonitrile group would be a critical step in any SAR study. For example, changing the length of the alkyl chain (e.g., to a cyanopropyl group) would alter the position of the nitrile, while its complete replacement with another group would fundamentally change the nature of the interaction.

Exploration of Bioisosteric Replacements for Enhanced Molecular Properties

Bioisosteric replacement is a strategy in medicinal chemistry used to swap one functional group for another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters. cambridgemedchemconsulting.comdrughunter.com For the this compound scaffold, several bioisosteric replacements could be considered.

Morpholine Ring Bioisosteres: Saturated heterocyclic rings can be replaced to alter properties like basicity and lipophilicity. For instance, piperazine (B1678402) could introduce an additional site for substitution, while spiro-oxetanes have been used as morpholine bioisosteres to improve physicochemical properties. tcichemicals.com

Benzyl Group Bioisosteres: To modulate properties like solubility and metabolic stability, the phenyl ring can be replaced. Common replacements include heteroaromatic rings like pyridyl or thiophenyl, which can introduce new hydrogen bonding capabilities. cambridgemedchemconsulting.com More recently, saturated, non-planar scaffolds like bicyclo[1.1.1]pentane have been used as phenyl bioisosteres to decrease lipophilicity while maintaining the correct vector for substituents. enamine.net

Acetonitrile Group Bioisosteres: The nitrile group itself is a classical bioisostere for halogens. The entire cyanomethyl group could be replaced by other small polar groups. For example, a carboxamide (-CONH2) could offer both hydrogen bond donor and acceptor capabilities. A small, five-membered heterocycle like an oxadiazole could also mimic the steric and electronic properties of the nitrile-bearing side chain.

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Morpholine | Thiomorpholine | Modifies lipophilicity and hydrogen bonding capacity. |

| Morpholine | Piperazine | Introduces a second nitrogen atom, altering basicity and providing a new point for substitution. |

| Benzyl | Pyridyl | Introduces a nitrogen atom, potentially improving solubility and allowing for a key hydrogen bond interaction. |

| Benzyl | Bicyclo[1.1.1]pentane | Reduces planarity and lipophilicity (improves Fsp³), potentially enhancing solubility and metabolic stability. enamine.net |

| Acetonitrile (-CH2CN) | Acetamide (-CH2CONH2) | Introduces hydrogen bond donor capacity and alters polarity. |

| Nitrile (-CN) | Tetrazole ring | Acts as an acidic functional group, mimicking the electronic properties while having different steric requirements. drughunter.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net A robust QSAR model can predict the activity of novel, un-synthesized compounds, thereby guiding and accelerating the drug design process. nih.gov

To develop a QSAR model for this compound derivatives, the following steps would be undertaken:

Data Set Generation: A library of analogs would be synthesized by making systematic variations to the morpholine, benzyl, and acetonitrile moieties, as discussed in the sections above. The biological activity (e.g., IC50) of each compound against a specific target would be measured experimentally.

Descriptor Calculation: For each molecule in the library, a set of numerical parameters known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure.

Model Building and Validation: Using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the descriptors (independent variables) to the biological activity (dependent variable). nih.govfrontiersin.org The model's predictive power is rigorously validated using internal (e.g., cross-validation) and external test sets of compounds not used in model generation.

Once validated, the QSAR model can be used to prioritize the synthesis of new derivatives that are predicted to have the highest activity, making the design process more efficient.

| Descriptor Class | Example Descriptor | Property Quantified |

|---|---|---|

| Electronic | Hammett constants (σ) | Electron-donating/withdrawing nature of substituents. |

| Hydrophobic | LogP | Lipophilicity or water-octanol partition coefficient. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. |

| Topological | Wiener Index | Molecular branching and connectivity. |

| 3D Descriptors | Partial Positive/Negative Surface Area (PPSA/PNSA) | Surface area distribution of charges, relevant for polar interactions. |

Mechanistic Investigations of Reactions Involving 2 4 Benzylmorpholin 3 Yl Acetonitrile

Reaction Pathways and Intermediates in Synthetic Transformations

The synthesis of 2-(4-Benzylmorpholin-3-yl)acetonitrile (B573478) and its subsequent reactions involve several plausible pathways, each characterized by distinct intermediates. While specific literature on this exact molecule is sparse, its structure allows for the postulation of synthetic routes based on established chemical principles for morpholines, benzylamines, and nitriles.

Two primary retrosynthetic disconnections suggest viable synthetic strategies:

N-Alkylation: Disconnecting the benzyl (B1604629) group from the morpholine (B109124) nitrogen suggests a pathway beginning with a pre-formed morpholin-3-ylacetonitrile intermediate, which is then alkylated with a benzyl halide.

Cyanomethylation/Strecker-type Synthesis: Disconnecting the cyanomethyl group suggests a pathway starting with N-benzylmorpholine, which is then elaborated to introduce the acetonitrile (B52724) moiety. This could proceed via an aldehyde intermediate followed by a Strecker-like reaction. nih.gov

The alkylation of the α-carbon of the acetonitrile group represents a key transformation for creating derivatives. This reaction typically proceeds via the formation of a carbanion intermediate, stabilized by the electron-withdrawing nitrile group, which then acts as a nucleophile.

Below is a table outlining these potential synthetic transformations and the key intermediates involved.

Table 1: Plausible Synthetic Pathways and Intermediates

| Pathway | Starting Materials | Key Reagents | Intermediate(s) | Final Product |

|---|---|---|---|---|

| N-Alkylation of Morpholine Core | Morpholin-3-ylacetonitrile, Benzyl bromide | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., Acetonitrile) | N-Benzylmorpholinium salt | This compound |

| Strecker-type Synthesis | N-Benzylmorpholine-3-carbaldehyde | Amine source (e.g., NH₃), Cyanide source (e.g., KCN) | α-aminonitrile precursor | This compound |

| α-Alkylation of Nitrile | This compound, Alkyl halide (R-X) | Strong base (e.g., LDA, NaH) | α-cyano carbanion | 2-(4-Benzylmorpholin-3-yl)-2-alkylacetonitrile |

| Reductive Decyanation | Trisubstituted acetonitrile derivative | KCN / in situ HCN | Cyanoimine salt | Trisubstituted alkane derivative nih.gov |

In one studied reaction, the reaction of 5-(chloromethyl)-3-substituted-phenyl-1,2,4-oxadiazoles with potassium cyanide (KCN) in acetonitrile led to the formation of a trisubstituted acetonitrile. nih.gov A proposed mechanism involves the initial formation of the expected nitrile, followed by deprotonation of the acidic hydrogen adjacent to the nitrile group by a cyanide anion to form a carbanion. nih.gov This carbanion then undergoes further substitution reactions. nih.gov

Electron Transfer Mechanisms in Nitrile-Mediated Reactions

The nitrile (cyano) group is a key functional group known to participate in electron transfer processes, which can initiate a variety of chemical transformations. The strong polarization of the carbon-nitrogen triple bond makes the carbon atom electrophilic and susceptible to nucleophilic attack, but single-electron transfer (SET) mechanisms offer alternative reaction pathways. organic-chemistry.org

A general mechanism for the reduction of nitriles to primary amines under single-electron transfer conditions has been demonstrated using samarium(II) iodide (SmI₂). researchgate.netnih.gov This process involves the transfer of an electron from the Sm(II) species to the CN functional group, which generates an imidoyl-type radical intermediate from the stable nitrile precursor. researchgate.netnih.gov This method is a powerful alternative to traditional hydride-based reductions. researchgate.net

In the context of this compound, an electron transfer mechanism could be triggered electrochemically or by using chemical reductants. The process would likely involve the following steps:

Electron Transfer: A single electron is transferred to the π* antibonding orbital of the nitrile group, forming a radical anion.

Protonation/Further Reduction: The radical anion can be protonated to form a neutral radical or accept a second electron to form a dianion, which is then protonated.

Intermediate Formation: These steps lead to the formation of imine or enamine intermediates, which can be subsequently hydrolyzed or reduced to yield amines or other derivatives.

A review of acetonitrile's role in synthesis highlights that electron transfer can trigger ring-opening reactions in certain adducts, demonstrating the transformative potential of this mechanism. mdpi.com The N-benzylmorpholine substituent on the acetonitrile would influence the reduction potential and the stability of the resulting radical anion intermediate through inductive and steric effects.

Catalytic Cycles and Ligand Effects in Derivative Synthesis

The synthesis of derivatives from this compound can be achieved through various metal-catalyzed reactions, where the catalytic cycle and the nature of the ligands are paramount to the reaction's success and selectivity. nih.gov Transition metals like nickel, iron, or cobalt are effective in catalyzing the cross-coupling of benzyl alcohols with Grignard reagents via sp³ C-O bond activation. nih.gov

A hypothetical catalytic cycle for the α-arylation of this compound with an aryl halide (Ar-X) using a palladium catalyst is illustrative:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to the low-valent Pd(0) complex, forming a Pd(II) intermediate. The choice of phosphine (B1218219) ligand is crucial here, influencing the rate of this step.

Deprotonation/Base-Assisted C-H Activation: A base deprotonates the α-carbon of the coordinated acetonitrile, forming a nucleophilic species.

Reductive Elimination: The aryl group and the acetonitrile fragment are brought together in the coordination sphere of the palladium, and subsequent reductive elimination forms the new C-C bond, yielding the α-arylated product and regenerating the Pd(0) catalyst.

Ligands play a critical role in stabilizing the metal center, modulating its reactivity, and influencing the steric environment. For instance, in manganese-catalyzed [2+2+2] cycloaddition reactions, experimental and theoretical studies show that the dissociation of a diphosphine ligand is a key step, and the ligand is crucial for stabilizing the catalyst and preventing the formation of unreactive cluster species. capes.gov.br

Table 2: Influence of Ligands on a Hypothetical Catalytic α-Arylation

| Ligand Type | Example Ligand | Expected Effect on Catalytic Cycle | Potential Outcome |

|---|---|---|---|

| Bulky, Electron-Rich Phosphines | tBu₃P, SPhos | Promote oxidative addition and reductive elimination. | High reaction rates and yields. |

| Bidentate Phosphines | dppf, Xantphos | Increase catalyst stability, control coordination geometry. | Improved catalyst lifetime, potential for higher selectivity. |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form stable metal complexes. | High thermal stability, effective for challenging substrates. |

| Organocatalysts | Imidazolidinone | Activates substrates via iminium ion formation for conjugate additions. princeton.edu | Enables asymmetric transformations without transition metals. |

Hydrogen Bonding and Electrostatic Interactions in Molecular Recognition

The structure of this compound contains several features capable of engaging in non-covalent interactions, which are fundamental to molecular recognition in biological and chemical systems. The morpholine oxygen and the nitrile nitrogen are both potential hydrogen bond acceptors. youtube.com

While the molecule itself lacks a classic hydrogen bond donor (like N-H or O-H), it can interact with donor groups in a receptor or solvent. In crystal structures of related compounds, such as N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide, molecules are linked via N-H⋯O hydrogen bonds, demonstrating the morpholine oxygen's ability to act as an acceptor. nih.gov Similarly, studies of benzamide (B126) complexes show extensive N-H⋯O and N-H⋯Cl hydrogen bonding networks. nih.gov

The electrostatic potential surface of the molecule is characterized by:

Negative Potential (Red/Yellow zones): Concentrated around the electronegative morpholine oxygen and the nitrile nitrogen atom, making these sites favorable for interaction with electropositive centers or hydrogen bond donors. researchgate.net

Positive Potential (Blue zones): Likely found on the hydrogens of the benzyl group's aromatic ring and the aliphatic protons of the morpholine ring.

π-System: The benzyl group's aromatic ring provides a region of electron density capable of participating in π-π stacking or cation-π interactions.

These interactions are critical for the molecule's orientation within a binding site. The interplay between hydrogen bonding and electrostatic forces dictates the binding affinity and selectivity for a given biological target. google.com

Table 3: Potential Non-Covalent Interactions

| Molecular Feature | Interaction Type | Potential Partner in a Receptor |

|---|---|---|

| Morpholine Oxygen Atom | Hydrogen Bond Acceptor | N-H or O-H groups (e.g., from Serine, Threonine, Lysine) |

| Nitrile Nitrogen Atom | Hydrogen Bond Acceptor | N-H or O-H groups |

| Benzyl Aromatic Ring | π-π Stacking | Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |

| Benzyl Aromatic Ring | Cation-π Interaction | Positively charged residues (e.g., Lysine, Arginine) |

| Aliphatic C-H Bonds | Weak C-H⋯O/N Interactions | Carbonyl oxygens, aromatic rings |

Molecular Dynamics and Conformational Analysis in Biological Contexts

Understanding the dynamic behavior and conformational landscape of this compound is essential for predicting its interaction with biological macromolecules. Molecular dynamics (MD) simulations and conformational analysis are powerful tools for this purpose. japsr.inphyschemres.org

The key conformational features of this molecule include:

Morpholine Ring Conformation: The morpholine ring is expected to adopt a stable chair conformation to minimize steric strain. nih.gov

Substituent Orientation: The benzyl group and the cyanomethyl group attached to the morpholine ring can exist in either axial or equatorial positions. The equatorial position is generally favored for bulky substituents to reduce 1,3-diaxial interactions.

Rotatable Bonds: Significant conformational flexibility arises from rotation around the N-CH₂ (benzyl) and C-CH₂ (cyanomethyl) single bonds.

Molecular mechanics calculations and NMR spectroscopy on related N-benzyl-tetrahydroisoquinolines have been used to determine preferred conformations and torsion angles, showing that heterocyclic rings tend to adopt half-chair conformations with bulky phenyl rings in pseudo-equatorial positions. nih.govpsu.edu

An MD simulation in a biological context (e.g., solvated in water or docked into a protein active site) would provide insights into:

The stability of different conformers over time.

The flexibility of the molecule and the accessible conformational space.

The dynamics of its interactions with water molecules or amino acid residues in a binding pocket. nih.gov

The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the molecule's atoms, indicating its stability and the mobility of its different parts.

| Interaction Energy | Calculated energy of non-covalent interactions between the ligand and a receptor. | Quantifies the strength of binding (e.g., van der Waals, electrostatic, hydrogen bonds). |

Computational and Theoretical Studies of 2 4 Benzylmorpholin 3 Yl Acetonitrile

In Silico Docking and Binding Mode Predictions with Biological Macromolecules

In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is crucial in drug discovery for identifying potential drug candidates by simulating the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or nucleic acid. nih.govresearchgate.net The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. jetir.org

For 2-(4-Benzylmorpholin-3-yl)acetonitrile (B573478), molecular docking studies would be instrumental in identifying potential biological targets. The compound's three-dimensional structure would be docked against a library of known protein structures, particularly those implicated in disease pathways where morpholine-containing compounds have shown activity. The benzyl (B1604629) and morpholine (B109124) moieties, along with the acetonitrile (B52724) group, would be assessed for their potential to form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the amino acid residues of the target protein's active site.

The binding mode prediction would reveal the specific interactions that stabilize the ligand-receptor complex. For instance, the nitrogen and oxygen atoms of the morpholine ring could act as hydrogen bond acceptors, while the benzyl group's aromatic ring could engage in π-π stacking or hydrophobic interactions. The acetonitrile group, with its linear geometry and polar nature, could also contribute to specific interactions within the binding pocket.

A hypothetical docking study of this compound against a protein kinase, a common drug target, might yield the results shown in the table below. Such a study would typically involve preparing the protein and ligand structures, defining the binding site, and then running the docking simulation using software like AutoDock or Glide. jetir.orgekb.eg The results would be ranked based on their docking scores, which are indicative of the predicted binding affinity.

Table 1: Hypothetical Docking Results of this compound with a Protein Kinase

| Parameter | Value |

| Target Protein | Mitogen-Activated Protein Kinase (MAPK) |

| PDB ID | 2QCF |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Interactions | Hydrogen bond with MET109, Pi-Pi stacking with TYR35 |

| Interacting Residues | LEU10, VAL18, ALA31, LYS49, ILE84, MET109 |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. ijcce.ac.ir These methods, such as Density Functional Theory (DFT), provide valuable information about a molecule's reactivity, stability, and spectroscopic characteristics. nih.gov For this compound, these calculations can elucidate its fundamental chemical nature.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity.

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. The distribution of these orbitals across the molecule would indicate the most probable sites for nucleophilic and electrophilic attack. For example, the lone pairs on the morpholine nitrogen and oxygen might contribute significantly to the HOMO, while the π* orbitals of the benzyl ring and the acetonitrile group could be major components of the LUMO.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. researchgate.net ESP maps use a color scale to depict different potential values, with red typically indicating regions of negative potential (electron-rich) and blue representing areas of positive potential (electron-poor).

For this compound, an ESP map would highlight the electronegative regions around the morpholine oxygen and the nitrogen of the acetonitrile group, suggesting these are likely sites for electrophilic attack or hydrogen bond acceptance. The map would also show the distribution of charge across the aromatic benzyl group and the rest of the molecule, providing insights into its intermolecular interactions. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Target Engagement

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular flexibility, and the process of a ligand binding to its target. nih.gov

In the context of this compound, MD simulations would be used to explore its conformational landscape. The molecule has several rotatable bonds, allowing it to adopt various shapes. MD simulations can sample these different conformations and determine their relative energies, providing a picture of the molecule's flexibility. lookchem.com

Furthermore, when studying the interaction of this compound with a biological target, MD simulations can be used to model the entire binding process. This can reveal the key steps in target engagement, including the initial recognition, induced-fit changes in the protein, and the final stable binding mode. nih.gov The stability of the predicted docked pose can also be assessed through MD simulations by monitoring parameters like the root-mean-square deviation (RMSD) of the ligand within the binding site over the simulation time. nih.gov

Table 3: Hypothetical Molecular Dynamics Simulation Parameters for this compound-Protein Complex

| Parameter | Value |

| Simulation Time | 100 ns |

| Force Field | AMBER |

| Ensemble | NPT (Isothermal-isobaric) |

| Average RMSD of Ligand | 1.5 Å |

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov There are two main approaches: ligand-based and structure-based virtual screening.

Ligand-based virtual screening (LBVS) relies on the knowledge of other molecules that are known to bind to the target of interest. nih.gov It uses the principle that molecules with similar structures are likely to have similar biological activities. If a set of active compounds for a particular target is known, a pharmacophore model can be developed based on their common chemical features. This model is then used as a 3D query to screen large compound databases for molecules that match the pharmacophore.

Structure-based virtual screening (SBVS), on the other hand, utilizes the three-dimensional structure of the target protein. nih.gov As described in the docking section, this method involves docking a library of compounds into the binding site of the target and ranking them based on their predicted binding affinities. unar.ac.id

For this compound, if it were identified as a hit compound from an initial screen, both LBVS and SBVS could be employed to find other potential inhibitors. In an LBVS approach, its chemical features would be used to define a pharmacophore to search for similar molecules. In an SBVS approach, a library of compounds would be docked into the same binding site where this compound was predicted to bind, to identify other molecules that could fit and interact favorably. unar.ac.id

Predictive Modeling for Absorption, Distribution, Metabolism, and Elimination (ADME) Research

Predictive modeling for Absorption, Distribution, Metabolism, and Elimination (ADME) properties is a critical component of modern drug discovery. researchgate.net These in silico models use computational algorithms to predict the pharmacokinetic properties of a compound, helping to identify potential liabilities early in the drug development process. researchgate.net

For this compound, a variety of ADME properties could be predicted using computational tools. These predictions are typically based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area.

Table 4: Hypothetical Predicted ADME Properties for this compound

| ADME Property | Predicted Value/Classification |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Moderate |

| CYP2D6 Inhibition | Non-inhibitor |

| Aqueous Solubility (logS) | -3.5 |

These predictive models can provide valuable, albeit preliminary, information on how this compound might behave in a biological system. For example, a prediction of high intestinal absorption would suggest good oral bioavailability, while a prediction of no inhibition of key cytochrome P450 enzymes would indicate a lower likelihood of drug-drug interactions. It is important to note that these are predictions and would require experimental validation.

Applications in Chemical Biology and Advanced Materials Research

Development as Chemical Probes for Biological Target Identification

While direct evidence for the use of 2-(4-Benzylmorpholin-3-yl)acetonitrile (B573478) as a chemical probe is not prominent in current literature, its structural features suggest a strong potential for such applications. Chemical probes are small molecules used to study and manipulate biological systems, often by binding to a specific protein target. The development of such probes from a scaffold like this compound would typically involve the introduction of a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, or a reactive group for covalent labeling of the target protein. The benzylmorpholine core can serve as the recognition element that directs the probe to a specific binding site. The versatility of the morpholine (B109124) ring and the potential for modification of the benzyl (B1604629) and acetonitrile (B52724) groups would allow for the creation of a library of probes to explore structure-activity relationships and identify novel biological targets.

Scaffold Design for Protein-Ligand Interaction Studies

The 4-benzylmorpholine (B76435) scaffold is a recognized pharmacophore in drug discovery and is particularly valuable for designing ligands that can selectively interact with protein binding sites. nih.govnih.gov The morpholine ring is often used to improve the solubility and metabolic stability of a molecule, while the benzyl group can be tailored to fit into hydrophobic pockets of a target protein. nih.gov In the context of this compound, the C-3 substituted acetonitrile group provides an additional vector for interaction or further chemical modification. thieme-connect.comresearchgate.net The stereochemistry at the C-3 position is also a critical factor, as enantiomerically pure morpholines are often required for specific and high-affinity binding to chiral protein environments. thieme-connect.comnih.gov The modular nature of this scaffold allows for systematic modifications to probe the topology of a binding site, making it an excellent starting point for structure-activity relationship (SAR) studies aimed at optimizing ligand-protein interactions.

Investigation of Morpholine Acetonitrile Derivatives as Ligands for Specific Receptors/Enzymes

Derivatives of the benzylmorpholine scaffold have been successfully developed as selective inhibitors for specific enzymes. nih.govnih.gov A notable example is the investigation of 4-benzylmorpholine analogs as selective inhibitors of cytochrome P450 2A13 (CYP2A13), an enzyme involved in the bioactivation of procarcinogens found in tobacco smoke. nih.govnih.gov In these studies, substitutions on the benzyl ring were found to be crucial for achieving selectivity over the closely related CYP2A6 enzyme. nih.govnih.gov

While research specifically on this compound as a ligand is not widely reported, its core structure is analogous to these selective inhibitors. The nitrile group could potentially act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or an amide, providing additional interaction points with a receptor or enzyme active site. The exploration of derivatives of this compound could therefore lead to the discovery of novel and selective modulators of various biological targets.

Table 1: Investigated Benzylmorpholine Analogs and their Biological Targets

| Compound/Scaffold | Target Enzyme | Key Findings |

| 4-Benzylmorpholine Analogs | Cytochrome P450 2A13 (CYP2A13) | Ortho-substitution on the benzyl group led to >25-fold selectivity for CYP2A13 over CYP2A6. nih.govnih.gov |

| 4-Benzylmorpholine Scaffold | Cytochrome P450 2A Enzymes | Identified through high-throughput screening as a promising scaffold for developing selective inhibitors. nih.gov |

This table is generated based on research on analogous structures, as direct data for this compound is limited.

Role as Building Blocks in Complex Organic Synthesis

C-functionalized morpholines, such as this compound, are valuable intermediates in the synthesis of more complex organic molecules. thieme-connect.comresearchgate.net The morpholine ring can serve as a chiral auxiliary, directing the stereochemical outcome of subsequent reactions. thieme-connect.comresearchgate.net The acetonitrile group is a particularly versatile functional group that can be transformed into a variety of other moieties, including amines, carboxylic acids, and ketones, through well-established chemical transformations.

The synthesis of substituted morpholines is an active area of research, with methods developed for creating specific stereoisomers. nih.govacs.org These synthetic strategies provide access to a diverse range of morpholine-based building blocks that can be incorporated into larger molecules with potential therapeutic applications, such as antibiotics, antifungals, and anticancer drugs. e3s-conferences.org

Exploration in Polymer and Material Science Applications (e.g., curing agents, stabilizers)

The applications of morpholine derivatives extend beyond the life sciences into the realm of polymer and material science. e3s-conferences.org Morpholine-based compounds have been investigated for their use as curing agents for resins and as stabilizers to improve the thermal and mechanical properties of polymers. e3s-conferences.org The nitrogen atom of the morpholine ring can act as a catalyst or a reactive site in polymerization reactions.

Future Research Directions and Emerging Paradigms for 2 4 Benzylmorpholin 3 Yl Acetonitrile

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

AI/ML algorithms can be trained on vast datasets of chemical structures and their associated biological activities to predict the potential therapeutic targets and bioactivity profiles of new molecules. kaist.ac.kr For instance, a deep learning model could analyze the structure of 2-(4-Benzylmorpholin-3-yl)acetonitrile (B573478) to predict its binding affinity for a range of proteins, helping to prioritize it for specific disease areas such as oncology or neurodegenerative disorders. nih.gov These models can identify subtle structure-activity relationships that may not be apparent through traditional analysis. youtube.com

Table 1: Potential AI/ML Applications for this compound

| AI/ML Application | Description | Potential Impact |

| Target Prediction | Using predictive models to identify potential protein targets based on the compound's structure. | Focuses experimental resources on the most probable mechanisms of action. |

| Virtual Screening | Screening large virtual libraries of compounds against predicted targets to identify hits. | Accelerates the identification of initial lead compounds. |

| ADMET Prediction | Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Reduces late-stage failures by identifying potential liabilities early. |

| De Novo Design | Generating novel molecular structures with optimized properties based on a lead scaffold. | Creates next-generation analogues with improved therapeutic profiles. nih.gov |

Advancements in Microfluidic and Flow Chemistry for Synthesis

The synthesis of complex organic molecules like this compound is often a multi-step process that can be challenging to scale up using traditional batch chemistry. Advancements in microfluidic and continuous flow chemistry offer a transformative approach to chemical synthesis, providing significant advantages in terms of safety, efficiency, and scalability. d-nb.info

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and better reproducibility compared to batch processes. uliege.be For the synthesis of this compound, a multi-step flow process could be designed to telescope several reaction steps, eliminating the need for isolating and purifying intermediates. uc.pt This not only saves time and resources but also minimizes operator exposure to potentially hazardous reagents. uc.pt

Moreover, flow chemistry enables the use of reaction conditions that are often inaccessible or unsafe in batch reactors, such as high temperatures and pressures. d-nb.info This could unlock novel synthetic routes to this compound and its analogues that are more efficient and atom-economical.

Table 2: Advantages of Flow Chemistry for Synthesizing this compound

| Feature | Description | Benefit |

| Enhanced Safety | Small reaction volumes and efficient heat transfer minimize risks associated with exothermic or hazardous reactions. d-nb.info | Allows exploration of more energetic reaction pathways safely. |

| Precise Control | Accurate control over temperature, pressure, and residence time. uliege.be | Leads to higher yields, fewer byproducts, and greater reproducibility. |

| Scalability | Production is scaled by running the system for longer periods, rather than using larger reactors. | Seamless transition from laboratory-scale synthesis to pilot-plant production. |

| Process Integration | Multiple reaction, work-up, and purification steps can be combined into a single continuous process. thieme-connect.de | Reduces manufacturing time, cost, and plant footprint. |

Exploration of Novel Biological Targets through Phenotypic Screening

While target-based screening has been a dominant paradigm in drug discovery, phenotypic screening is experiencing a resurgence. nih.gov This approach involves testing compounds for their effects on whole cells or organisms to identify molecules that produce a desirable change in phenotype (e.g., inhibiting cancer cell growth), without a priori knowledge of the specific molecular target. nih.gov

Including this compound in diverse phenotypic screening campaigns could uncover unexpected biological activities and novel therapeutic applications. For example, screening the compound against a panel of cancer cell lines under different metabolic conditions, such as low glucose, could reveal selective anti-proliferative effects. nih.gov Subsequent target deconvolution studies, often using chemoproteomics, can then identify the specific protein(s) with which the compound interacts to produce the observed effect. nih.gov

This unbiased approach is particularly powerful for identifying first-in-class drugs that act on novel targets or pathways, which are often missed by traditional target-centric methods. nih.gov The discovery of an interesting phenotype for this compound would provide a strong rationale for its further development and mechanistic investigation.

Multi-Omics Approaches to Elucidate System-Level Interactions

Should this compound demonstrate significant biological activity in phenotypic screens or other assays, a deep understanding of its mechanism of action becomes crucial. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the cellular response to a small molecule. nih.gov

By treating a biological system (e.g., cancer cells) with this compound and subsequently analyzing changes across these different "omic" layers, researchers can build a comprehensive picture of its effects. For instance, transcriptomics (RNA-seq) can reveal which genes are up- or down-regulated, proteomics can identify changes in protein expression and post-translational modifications, and metabolomics can uncover alterations in metabolic pathways. nih.gov

Integrating these datasets can help to construct the compound's mechanism of action, identify biomarkers of response, and reveal potential synergistic or antagonistic interactions with other pathways. nih.gov This system-level understanding is invaluable for optimizing the compound's therapeutic potential and predicting its effects in a complex biological context. nih.gov

Development of Next-Generation Analogues with Tuned Molecular Properties

The initial discovery of a bioactive molecule like this compound is often just the beginning. The development of next-generation analogues through systematic medicinal chemistry is essential for tuning its molecular properties to create a viable drug candidate. This process involves creating a library of related compounds to explore the structure-activity relationship (SAR).

For this compound, key areas for modification include:

The Benzyl (B1604629) Group: The aromatic ring can be substituted with various functional groups (e.g., halogens, alkyls, methoxy (B1213986) groups) to modulate potency, selectivity, and metabolic stability.

The Morpholine (B109124) Ring: Modifications to the morpholine core, or its replacement with other heterocyclic systems, could influence the compound's physicochemical properties, such as solubility and cell permeability.

The Acetonitrile (B52724) Moiety: This group could be replaced with other small, polar functional groups (e.g., amides, small heterocycles) to fine-tune binding interactions and pharmacokinetic properties.

Each new analogue would be synthesized and tested to build a detailed SAR profile, guiding the design of subsequent compounds with improved characteristics. This iterative process, potentially accelerated by the AI/ML models described earlier, aims to optimize the lead compound into a clinical candidate with the desired balance of efficacy, safety, and drug-like properties. The exploration of similar chemical space can be guided by databases that catalog related structures. epa.gov

Q & A

Q. What synthetic routes are recommended for preparing 2-(4-Benzylmorpholin-3-yl)acetonitrile with high purity?

Methodological Answer:

- Step 1: Start with 4-Benzylmorpholine-3-carboxylic acid (CAS 1219426-63-7, >97% purity) as a precursor, as described in synthetic analogs .

- Step 2: Optimize reaction conditions using acetonitrile as a solvent, which enhances nitrile group stability and reaction efficiency .

- Step 3: Purify intermediates via column chromatography (e.g., silica gel) and validate purity using HPLC (>95% threshold) .

- Key Consideration: Monitor reaction progress via TLC or LC-MS to avoid side products like unreacted morpholine derivatives.

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H311/H331 hazards) .

- Ventilation: Conduct reactions in fume hoods due to potential cyanide release under acidic conditions .

- Storage: Store in airtight containers under inert atmosphere (N) at room temperature to prevent degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic properties of this compound?

Methodological Answer:

- Functional Selection: Use hybrid functionals (e.g., B3LYP) combining exact exchange and gradient corrections to model the nitrile group’s electron-withdrawing effects .

- Basis Sets: Apply 6-31G(d,p) for geometry optimization and frequency calculations to predict vibrational spectra .

- Validation: Compare computed HOMO-LUMO gaps with experimental UV-Vis data to assess charge-transfer behavior .

Q. How can researchers resolve contradictions in reported spectroscopic or crystallographic data?

Methodological Answer:

- Replicate Experiments: Reproduce synthesis and characterization under standardized conditions (e.g., solvent, temperature) to isolate variables .

- Cross-Validation: Use complementary techniques (e.g., XRD for crystallinity vs. NMR for solution-state structure) .

- Computational Benchmarking: Compare experimental IR/Raman spectra with DFT-predicted vibrational modes to identify anomalies .

Q. What strategies improve the compound’s stability in catalytic or biological applications?

Methodological Answer:

- Derivatization: Introduce protective groups (e.g., Boc on the morpholine nitrogen) to shield reactive sites during catalysis .

- Solvent Optimization: Use aprotic solvents (e.g., DMF or THF) to minimize hydrolysis of the nitrile group .

- Kinetic Studies: Perform Arrhenius analysis to determine degradation pathways under varying pH/temperature .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

Methodological Answer:

- Parameter Screening: Systematically vary catalysts (e.g., Pd/C vs. Raney Ni), solvents, and reaction times to identify optimal conditions .

- Side Reaction Analysis: Use GC-MS to detect byproducts (e.g., de-benzylated morpholine derivatives) that reduce yield .

- Statistical Validation: Apply Design of Experiments (DoE) to quantify the impact of variables like temperature and stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.